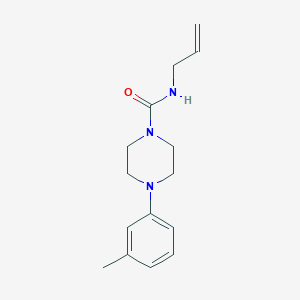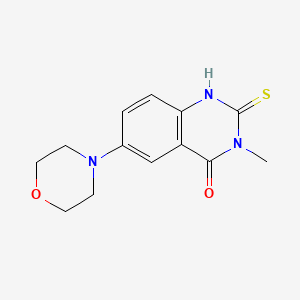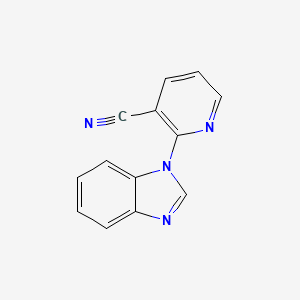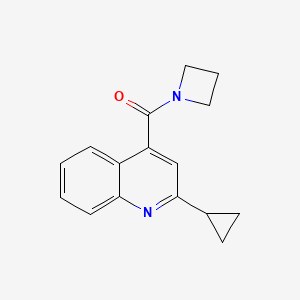
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained popularity among researchers due to its potential applications in scientific research.
Mechanism of Action
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide blocks the reuptake of dopamine by binding to the dopamine transporter, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which can have various effects on the central nervous system, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been found to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. These effects are thought to be mediated by the increased dopamine signaling in the brain.
Advantages and Limitations for Lab Experiments
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity as a dopamine transporter blocker. It also has a long half-life, making it suitable for studying the long-term effects of dopamine signaling. However, 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, including its potential therapeutic applications in neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to understand the long-term effects of 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide on the central nervous system and its potential for abuse and dependence. Finally, the development of more selective dopamine transporter blockers may lead to the discovery of new treatments for various neurological disorders.
Synthesis Methods
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized using various methods, including the reductive amination of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-propargylation and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-alkylation with propargyl bromide and subsequent reduction with sodium borohydride. These methods produce 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide in high yields and purity.
Scientific Research Applications
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, leading to increased dopamine levels in the brain. This property makes 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
properties
IUPAC Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-16-15(19)18-10-8-17(9-11-18)14-6-4-5-13(2)12-14/h3-6,12H,1,7-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCTJBHRPQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)